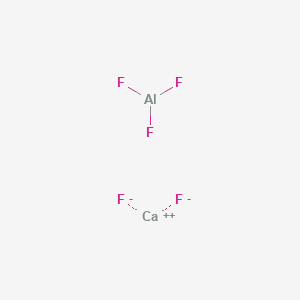
Calcium pentafluoroaluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium pentafluoroaluminate is an inorganic compound with the chemical formula AlCaF5. It is known for its unique structural properties and is used in various industrial and scientific applications. The compound crystallizes in the monoclinic C2/c space group and forms a three-dimensional structure where calcium ions are bonded to fluorine atoms, creating a complex network .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pentafluoroaluminate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of calcium fluoride with aluminum fluoride under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent contamination .
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature furnaces where calcium fluoride and aluminum fluoride are combined. The process is carefully monitored to ensure the purity and quality of the final product. The use of advanced materials and technologies helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
Calcium pentafluoroaluminate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form different oxides.
Reduction: It can be reduced under specific conditions to yield elemental calcium and aluminum.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogenating agents. The reactions often require high temperatures and controlled atmospheres to proceed efficiently .
Major Products Formed
The major products formed from these reactions include calcium oxide, aluminum oxide, and various substituted derivatives of this compound .
Scientific Research Applications
Calcium pentafluoroaluminate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in dental materials.
Industry: It is used in the production of ceramics, glass, and other advanced materials due to its unique properties .
Mechanism of Action
The mechanism by which calcium pentafluoroaluminate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with calcium channels and influence signal transduction pathways. In industrial applications, its unique structural properties enable it to act as a catalyst and facilitate various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium pentafluoroaluminate (K2AlF5): Similar in structure but contains potassium instead of calcium.
Sodium pentafluoroaluminate (Na2AlF5): Contains sodium and has different solubility and reactivity properties.
Rubidium potassium hexafluoroaluminate (Rb2KAlF6): A more complex compound with additional elements
Uniqueness
Calcium pentafluoroaluminate is unique due to its specific bonding structure and the presence of calcium, which imparts distinct physical and chemical properties. Its ability to form stable complexes and its reactivity with various reagents make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
33790-67-9 |
|---|---|
Molecular Formula |
AlCaF5 |
Molecular Weight |
162.05 g/mol |
IUPAC Name |
calcium;trifluoroalumane;difluoride |
InChI |
InChI=1S/Al.Ca.5FH/h;;5*1H/q+3;+2;;;;;/p-5 |
InChI Key |
VIOPHZQGFVDCKO-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].F[Al](F)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



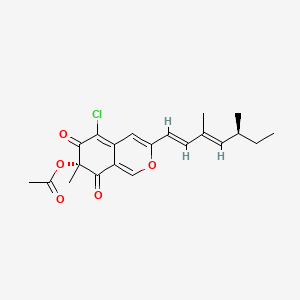
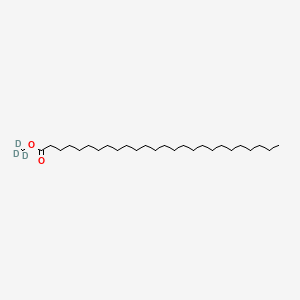
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
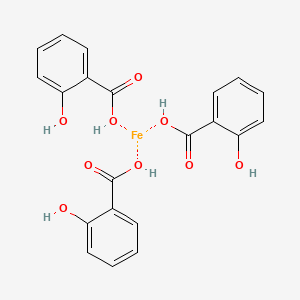
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
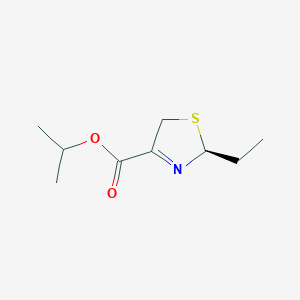
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
